4-cyclohexyl-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine
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Overview
Description
4-cyclohexyl-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a pyrrolo[1,2-a][1,4]benzodiazepine core with cyclohexyl and diethoxy substituents. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclohexyl-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
4-cyclohexyl-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions may vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted benzodiazepines.
Scientific Research Applications
4-cyclohexyl-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: It is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: It is investigated for its potential therapeutic applications, including its anxiolytic and anticonvulsant properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-cyclohexyl-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine involves its interaction with specific molecular targets, such as receptors in the central nervous system. It may modulate the activity of neurotransmitters, leading to its pharmacological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodiazepines with different substituents, such as:
- 8,9-diethoxy-4-(4-nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine
- 8,9-diethoxy-4-(4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine
Uniqueness
The uniqueness of 4-cyclohexyl-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine lies in its specific substituents, which may confer distinct pharmacological properties and chemical reactivity compared to other benzodiazepines. Its cyclohexyl and diethoxy groups may influence its interaction with molecular targets and its overall pharmacokinetic profile.
Properties
Molecular Formula |
C22H30N2O2 |
---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
4-cyclohexyl-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine |
InChI |
InChI=1S/C22H30N2O2/c1-3-25-20-13-17-15-23-22(16-9-6-5-7-10-16)18-11-8-12-24(18)19(17)14-21(20)26-4-2/h8,11-14,16,22-23H,3-7,9-10,15H2,1-2H3 |
InChI Key |
DATWQWIQCMIEAA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)CNC(C3=CC=CN32)C4CCCCC4)OCC |
Origin of Product |
United States |
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